molecular formula C8H14N2O4 B12402736 (2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid

(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid

Cat. No.: B12402736
M. Wt: 202.21 g/mol
InChI Key: OXSNIRUFWNKVQN-YFKPBYRVSA-N
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Description

(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid is a complex organic compound with a unique structure that includes an amino group, a hydroxycyclopropyl group, and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid typically involves multiple steps, including the formation of the cyclopropyl ring and the introduction of the amino and keto groups. One common method involves the reaction of a suitable precursor with a cyclopropylamine derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to modify the amino group.

    Substitution: The amino and hydroxy groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a compound with additional oxygen-containing functional groups, while reduction may produce a compound with reduced functional groups.

Scientific Research Applications

(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid include other amino acids and derivatives with similar functional groups, such as:

  • (2S)-5-amino-2-hydroxy-5-oxopentanoic acid
  • (2S)-5-amino-2-[(1-hydroxyethyl)amino]-5-oxopentanoic acid
  • (2S)-5-amino-2-[(1-hydroxypropyl)amino]-5-oxopentanoic acid

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its cyclopropyl ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

(2S)-5-amino-2-[(1-hydroxycyclopropyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C8H14N2O4/c9-6(11)2-1-5(7(12)13)10-8(14)3-4-8/h5,10,14H,1-4H2,(H2,9,11)(H,12,13)/t5-/m0/s1

InChI Key

OXSNIRUFWNKVQN-YFKPBYRVSA-N

Isomeric SMILES

C1CC1(N[C@@H](CCC(=O)N)C(=O)O)O

Canonical SMILES

C1CC1(NC(CCC(=O)N)C(=O)O)O

Origin of Product

United States

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